5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol
Description
Properties
IUPAC Name |
3-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c17-14-9-13(10-15(19)11-14)12-3-5-16(6-4-12)22(20,21)18-7-1-2-8-18/h3-6,9-11,19H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDIPTUXSTYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684593 | |
| Record name | 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-90-9 | |
| Record name | 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selection of Coupling Partners
-
Halogenated precursor : A 3-hydroxy-5-fluorophenylboronic acid derivative is paired with a 4-bromophenyl intermediate. The bromine atom at the para position ensures regioselectivity during coupling.
-
Catalytic system : Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are preferred, with yields exceeding 80% under inert atmospheres.
-
Solvent and base : Reactions are conducted in toluene/ethanol mixtures (3:1) with aqueous Na₂CO₃ to facilitate transmetalation.
Post-Coupling Functionalization
After coupling, the hydroxyl group at position 3 is often protected using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during subsequent sulfonation.
The introduction of the pyrrolidin-1-ylsulfonyl group at position 4' involves two critical steps: sulfonation and amine coupling .
Sulfonation via Chlorosulfonic Acid
Amine Coupling with Pyrrolidine
-
Nucleophilic substitution : The sulfonyl chloride reacts with pyrrolidine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
-
Solvent effects : Tetrahydrofuran (THF) enhances solubility, achieving 85–88% yield after 4 hr at room temperature.
Deprotection and Final Product Isolation
The TBS-protected hydroxyl group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the free phenol. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the final compound with >95% purity.
Alternative Synthetic Routes
Direct Sulfonation of Preformed Biphenyl
Use of Directed Ortho-Metalation
-
Lithiation strategy : A fluorine-directed ortho-lithiation enables precise introduction of the hydroxyl group, though it requires cryogenic conditions (−78°C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki + Sulfonation | 78 | 95 | High |
| One-pot Sequential | 65 | 88 | Moderate |
| Ortho-Metalation | 70 | 93 | Low |
Industrial-Scale Considerations
-
Continuous flow reactors : Microreactors improve heat transfer during exothermic sulfonation steps, enhancing safety and reproducibility.
-
Catalyst recycling : Palladium recovery systems (e.g., polymer-supported catalysts) reduce costs by 30–40%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Various substituted biphenyl derivatives
Scientific Research Applications
5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: The compound is used to study its interaction with biological targets, including proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group is known to enhance binding affinity and selectivity towards certain biological targets, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The hydroxyl group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Trifluoromethoxy: The compound in replaces the 5-F substituent with a trifluoromethoxy (-OCF₃) group. ~10–12 for -F) and lipophilicity (logP increases by ~1.5 units due to -CF₃) .
Methyl vs. Sulfonyl : 4′-Methyl-[1,1′-biphenyl]-3-ol () lacks the sulfonamide group, reducing steric bulk and metabolic stability. The methyl group’s electron-donating nature may decrease hydroxyl acidity compared to the target compound .
Bromo vs. Fluoro : Bromine in derivatives (e.g., 5-Bromo-4'-fluoro-3'-methoxy) offers a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine in the target compound serves as a bioisostere or electronic modulator .
Physicochemical Properties
While direct data (e.g., melting points, solubility) for the target compound are unavailable, inferences can be drawn:
Biological Activity
5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a biphenyl core, a fluorine atom, a pyrrolidinylsulfonyl group, and a hydroxyl group, contributes to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Biphenyl Core : This is typically achieved through Suzuki-Miyaura coupling , where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst.
- Introduction of the Fluorine Atom : Electrophilic aromatic substitution methods using reagents like N-fluorobenzenesulfonimide (NFSI) are employed for fluorination.
- Sulfonylation : The pyrrolidinylsulfonyl group is introduced via reactions with sulfonyl chlorides under basic conditions.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, such as kinases and proteases.
- Modulation of Signaling Pathways : It can influence pathways related to inflammation and cell proliferation due to the presence of the hydroxyl group which participates in hydrogen bonding, enhancing binding affinity to target proteins.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Antibacterial Activity
In preliminary studies, this compound showed moderate antibacterial activity against Gram-positive bacteria. Further optimization could enhance its efficacy as an antimicrobial agent.
Case Studies
Several case studies provide insight into the practical applications of this compound:
- Case Study on Anticancer Efficacy : A study evaluated the compound's effect on colorectal cancer cells, showing a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation.
- Anti-inflammatory Mechanism Investigation : Another study focused on its ability to inhibit NF-kB signaling pathways, demonstrating reduced expression of inflammatory markers in vitro.
Q & A
Basic: What synthetic methodologies are suitable for preparing 5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol?
The compound can be synthesized via Suzuki–Miyaura cross-coupling to construct the biphenyl core, followed by functionalization of the sulfonyl and hydroxyl groups. Key steps include:
- Biphenyl formation : Use Pd catalysts (e.g., Pd(OAc)₂ or XPhos-palladium complexes) to couple boronic acids (e.g., (3-hydroxyphenyl)boronic acid) with aryl halides or sulfonates. Yields of 90–99% are achievable under optimized conditions .
- Sulfonylation : React the biphenyl intermediate with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., NaH) to introduce the pyrrolidin-1-ylsulfonyl group.
- Fluorination : Introduce fluorine via electrophilic substitution or via pre-fluorinated precursors (e.g., fluorinated aryl boronic acids) .
Advanced: How can reaction conditions be optimized to minimize side products during sulfonylation?
Side reactions (e.g., over-sulfonylation or oxidation of the hydroxyl group) can be mitigated by:
- Controlled stoichiometry : Use a 1:1 molar ratio of biphenyl intermediate to sulfonyl chloride.
- Low-temperature reactions : Perform sulfonylation at 0–5°C to reduce unwanted thermal side reactions.
- Protecting groups : Temporarily protect the hydroxyl group with acetyl or trimethylsilyl groups before sulfonylation, followed by deprotection .
- Catalyst screening : Test palladium or copper catalysts to enhance regioselectivity .
Basic: What analytical techniques confirm the structure of this compound?
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), hydroxyl proton (δ ~5.0 ppm, broad), and pyrrolidine protons (δ 1.5–3.0 ppm).
- ¹³C NMR : Confirm sulfonyl (C-SO₂ at ~110 ppm) and fluorine-substituted carbons .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₇FNO₃S).
Advanced: How does the sulfonyl group influence the compound’s reactivity in substitution reactions?
The pyrrolidin-1-ylsulfonyl group acts as a strong electron-withdrawing group, activating the biphenyl ring for nucleophilic aromatic substitution (NAS). Key considerations:
- Positional effects : The sulfonyl group at the 4' position directs incoming nucleophiles to meta/para positions relative to the hydroxyl group.
- Reagent selection : Use amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) for efficient substitution .
- Kinetic studies : Monitor reaction progress via HPLC to optimize reaction time and temperature .
Basic: What are the redox properties of the hydroxyl group in this compound?
The phenolic hydroxyl group can undergo oxidation to a quinone or ketone under strong oxidizing conditions (e.g., KMnO₄ in acidic media). Reduction (e.g., NaBH₄) is less common but may stabilize the ring via hydrogenation of adjacent double bonds. Controlled oxidation studies using Ag₂CO₃ or DDQ are recommended to avoid over-oxidation .
Advanced: How can computational methods (e.g., DFT) predict interactions of this compound with biological targets?
- Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., sulfotransferases) via the sulfonyl and hydroxyl groups.
- DFT calculations : Analyze electron density maps to predict sites of electrophilic/nucleophilic attack. Studies on similar biphenyl-tellurium compounds show good agreement between theoretical and experimental geometries .
- SAR analysis : Compare with analogs (e.g., 4'-fluoro-[1,1'-biphenyl]-3-ol) to identify critical functional groups for activity .
Basic: What are the stability considerations for this compound under varying pH conditions?
- Acidic conditions : The sulfonyl group is stable, but the hydroxyl group may protonate, reducing solubility.
- Basic conditions : Deprotonation of the hydroxyl group (pKa ~10) increases solubility but may accelerate hydrolysis of the sulfonamide. Store in neutral buffers (pH 6–8) for long-term stability .
Advanced: How to resolve contradictions in reported synthetic yields for similar biphenyl derivatives?
Discrepancies often arise from catalyst choice or purification methods. For example:
- Catalyst comparison : XPhos-palladium (99% yield ) vs. PEPPSI-IPr (85% yield ) highlights ligand effects.
- Workup optimization : Use column chromatography over recrystallization to recover polar byproducts.
- Reproducibility : Validate reaction conditions (e.g., degassing solvents to prevent Pd catalyst deactivation) .
Basic: What biological targets are plausible for this compound based on structural analogs?
- Enzyme inhibition : Sulfonamide-containing compounds often target carbonic anhydrases or proteases.
- Receptor modulation : Biphenyl derivatives interact with G-protein-coupled receptors (GPCRs). Test binding affinity via fluorescence polarization assays .
Advanced: How to design a SAR study for optimizing this compound’s bioactivity?
- Core modifications : Synthesize analogs with varying substituents (e.g., Cl, Br, OMe) at the 4' position .
- Functional group swaps : Replace pyrrolidine with piperidine or morpholine to assess sulfonamide flexibility.
- In vitro assays : Measure IC₅₀ values against target enzymes and compare with control compounds (e.g., 4'-methoxy analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
